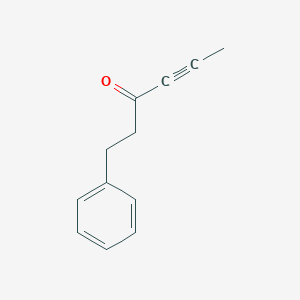

1-Phenyl-4-hexyn-3-one

描述

Contextualization within Alkynone Chemistry

1-Phenyl-4-hexyn-3-one belongs to the class of compounds known as alkynones, which are characterized by the presence of both an alkyne (carbon-carbon triple bond) and a ketone (carbonyl group) functional group. numberanalytics.comnih.gov Specifically, it is an α,β-unsaturated ketone, a structural motif that imparts unique reactivity. nih.gov The chemistry of alkynones is a rich and evolving field, with these compounds serving as versatile building blocks in a multitude of organic transformations. numberanalytics.comscirp.org The presence of the phenyl group and the specific positioning of the alkyne and ketone in this compound influence its electronic properties and reactivity, making it a subject of study in reactions such as Michael additions and cycloadditions. researchgate.netoup.com

Significance in Synthetic Organic Chemistry

The utility of this compound in synthetic organic chemistry is significant due to its role as a versatile intermediate. lookchem.com Its structure allows for the construction of more complex molecules, finding applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals like fragrances and dyes. lookchem.com The dual functionality of the alkyne and ketone groups allows for a variety of chemical manipulations. For instance, alkynones are known to participate in cycloaddition reactions to form heterocyclic compounds and can undergo nucleophilic conjugate additions. numberanalytics.comacs.org Research has demonstrated the use of related alkynones in the synthesis of indole (B1671886) derivatives, which are important scaffolds in medicinal chemistry. scirp.org

Research Landscape and Emerging Trends

The research landscape for alkynones, including this compound, is dynamic and continually expanding. researchgate.net Current trends in alkyne chemistry focus on the development of new, efficient catalytic systems and the exploration of novel reaction pathways. numberanalytics.com There is a growing emphasis on green chemistry principles, such as the use of more benign solvents and the development of highly efficient catalysts to minimize waste. numberanalytics.comacs.org

Recent research in the broader field of alkynone chemistry includes:

Novel Dimerization Reactions: The development of catalyst- and solvent-controlled dimerization of aliphatic alkynones to produce rare 3(2H)-furanones has been reported. researchgate.net

Difunctionalization Reactions: A novel 1,2-difunctionalization of alkynones has been developed for the synthesis of tetrasubstituted olefins under mild conditions. acs.org

Gold-Catalyzed Reactions: Gold-catalyzed cascade cyclization-fluorination of 2-alkynone O-methyl oximes has been shown to be an efficient method for synthesizing 4-fluoroisoxazoles. organic-chemistry.org

Multicomponent Reactions: Alkynes are valuable in multicomponent reactions for the construction of complex molecular scaffolds. nih.gov

Transition-Metal-Catalyzed Functionalization: Significant progress has been made in the transition-metal-catalyzed functionalization of alkynes with organoboron reagents, offering new synthetic routes and mechanistic insights. acs.org

These emerging trends highlight the ongoing efforts to expand the synthetic utility of alkynones and to develop more sustainable and efficient chemical processes.

Properties of this compound

| Property | Value |

| CAS Number | 122124-41-8 biomall.in |

| Molecular Formula | C12H12O cymitquimica.com |

| Molecular Weight | 172.22 g/mol cymitquimica.com |

| Appearance | Neat cymitquimica.com |

| InChI | InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,9-10H2,1H3 cymitquimica.com |

Structure

3D Structure

属性

IUPAC Name |

1-phenylhex-4-yn-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHXLHINNLXPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448740 | |

| Record name | 1-PHENYL-4-HEXYN-3-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122124-41-8 | |

| Record name | 1-PHENYL-4-HEXYN-3-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Strategic Approaches for 1 Phenyl 4 Hexyn 3 One

Established Synthetic Routes

Traditional methods for the synthesis of ynones, including 1-Phenyl-4-hexyn-3-one, often rely on the reaction of metal acetylides with carbonyl compounds or acyl derivatives. wikipedia.org

A foundational method for constructing the carbon skeleton of this compound involves the reaction of a phenylacetylide with an appropriate aliphatic aldehyde. This process, a type of alkynylation, begins with the deprotonation of phenylacetylene (B144264) by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., methyl magnesium bromide), to form a nucleophilic metal acetylide. wikipedia.orgdoubtnut.com This acetylide then attacks the electrophilic carbonyl carbon of an aldehyde, like butanal. The initial product is a secondary propargylic alcohol. Subsequent oxidation of this alcohol, for instance, via a Swern oxidation, yields the target ynone, this compound. wikipedia.org

The reaction of phenylacetylene with benzaldehyde (B42025) in the presence of chiral ligands has been studied to produce optically active propargylic alcohols, which are key intermediates in asymmetric synthesis. researchgate.net While not directly producing this compound, this demonstrates the versatility of the initial addition step.

Table 1: General Scheme for Ynone Synthesis via Alkynylation and Oxidation

| Step | Reactants | Reagents | Product |

|---|

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the synthesis of ynones. The Sonogashira coupling is a prominent example, typically involving the reaction of a terminal alkyne with an aryl or vinyl halide. mdpi.com For the synthesis of this compound, a variation known as the acyl Sonogashira coupling is employed. This reaction couples a terminal alkyne with an acyl chloride. mdpi.com

In this context, 1-hexyne (B1330390) would react with benzoyl chloride in the presence of a palladium catalyst, often in conjunction with a copper(I) co-catalyst and a base like triethylamine (B128534). mdpi.comacs.org This method offers a direct route to the ynone functional group. acs.org Recent advancements have focused on developing more sustainable and efficient catalytic systems, including the use of palladium-supported catalysts and exploring copper-free conditions. mdpi.comscilit.com

Table 2: Key Components of Acyl Sonogashira Coupling for Ynone Synthesis

| Component | Example | Role in Reaction |

|---|---|---|

| Alkyne | 1-Hexyne | Nucleophilic partner |

| Acyl Halide | Benzoyl Chloride | Electrophilic partner |

| Palladium Catalyst | PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |

| Copper Co-catalyst | CuI | Facilitates the reaction |

| Base | Triethylamine (Et₃N) | Neutralizes the generated acid |

The Negishi coupling, another palladium-catalyzed reaction, couples organic halides with organozinc compounds. wikipedia.org While broadly applicable for C-C bond formation, its specific application for the direct synthesis of this compound is less commonly cited than the Sonogashira coupling.

The reaction between acetylide anions and alkyl halides is a classic SN2 reaction for forming carbon-carbon bonds. masterorganicchemistry.com To synthesize a precursor for this compound, one could envision a two-step sequence. First, monosodium acetylide could be reacted with butyl bromide. This reaction, however, would primarily yield 1-hexyne. This method is most effective for primary alkyl halides due to the strong basicity of the acetylide ion, which can lead to elimination side reactions with secondary and tertiary halides. masterorganicchemistry.com

A subsequent step would be required to introduce the phenylcarbonyl group. This could potentially be achieved through a Friedel-Crafts acylation of benzene (B151609) with an appropriate derivative of the formed alkyne, though this is a more indirect and potentially less efficient route compared to the acyl Sonogashira coupling. A more direct, albeit historical, approach involves the reaction of an ethylacetylene magnesium halide with an epoxide, followed by hydrolysis and oxidation, but this yields a different structural isomer. google.com

Advanced Synthetic Strategies

Modern synthetic chemistry continues to evolve, offering more sophisticated and selective methods for preparing complex molecules like chiral hexynones and developing novel synthetic intermediates.

The synthesis of chiral molecules is of paramount importance, and hexynones are valuable precursors for complex natural products, such as photosynthetic hydroporphyrins. rsc.orgrsc.org The focus here is on controlling the three-dimensional arrangement of atoms in the molecule.

Research has been dedicated to the asymmetric synthesis of chiral β-alkynyl ketones. rsc.org One strategy involves a sequential catalysis approach where a palladium-catalyzed cross-coupling of a terminal alkyne with an acetylenic ketone generates a stereodefined enyne. This intermediate then undergoes a regio- and enantioselective copper-catalyzed conjugate reduction to yield the chiral β-alkynyl ketone. rsc.org

Another approach involves the catalytic atropenantioselective heteroannulation between isocyanoacetates and β-aryl-α,β-alkynic ketones, which leads to enantioenriched axially chiral 3-arylpyrroles. nih.gov While not directly producing a simple hexynone, this illustrates the use of alkynyl ketones in complex asymmetric transformations. Bimetallic catalytic systems, using for example gold(III) and a chiral N,N'-dioxide-Mg(II) complex, have also been developed for the enantioselective tandem reaction of β,γ-unsaturated α-ketoesters with β-alkynyl ketones to produce chiral spiroketals. nih.gov

These advanced methods often rely on the use of chiral ligands or catalysts to induce stereoselectivity, leading to the preferential formation of one enantiomer over the other. egrassbcollege.ac.in

Table 3: Examples of Advanced Stereoselective Syntheses

| Method | Key Transformation | Catalyst/Reagent System | Product Type |

|---|---|---|---|

| Sequential Catalysis | Conjugate reduction of enynes | Palladium catalyst followed by Copper catalyst with chiral ligand | Chiral β-alkynyl ketones rsc.org |

| Asymmetric Tandem Reaction | Cycloisomerization/[4+2] cycloaddition | Au(III) salt and chiral N,N'-dioxide-Mg(II) complex | Chiral spiroketals nih.gov |

| Nicholas Reaction (modified) | Conversion to chiral Weinreb pentynamide | Schreiber-modified Nicholas reaction | Chiral hex-5-yn-2-ones rsc.orgrsc.org |

The development of novel synthetic intermediates provides new pathways and enhances the efficiency of synthesizing target molecules. For instance, α-alkynyl-β-substituted ketones and chromanones have been synthesized via a one-pot Michael addition/hypervalent iodine-based α-alkynylation. acs.org This method allows for the creation of complex cyclic ketones from simpler enones.

Furthermore, the use of ynones as versatile building blocks is highlighted in the total synthesis of various natural products. rsc.org For example, ynones can be transformed into chiral allenes, which are then used in subsequent complex cyclization reactions. rsc.org The development of methods to generate ynones from carboxylic acids and terminal alkynes using activating agents like 2-chloroimidazolium chloride further expands the toolkit for organic chemists. researchgate.net These new intermediates and the reactions that form them are crucial for building molecular complexity and accessing novel chemical structures.

Multi-step Reaction Sequence Design and Optimization

The logical design of a multi-step synthesis for a target molecule like this compound is a primary challenge in organic chemistry. msu.edu It requires a thorough analysis of potential reaction pathways, considering the scope and limitations of each individual reaction. msu.edu Often, multiple effective procedures can lead to the desired product. msu.edulibretexts.org

A general approach to synthesizing ketones involves the hydration of alkynes. For instance, the synthesis of a ketone can be achieved through the mercury-catalyzed hydration of a symmetrical octyne, which itself is formed by sequential alkylations of terminal alkynes. msu.edu This highlights the importance of strategically planning disconnection points in the target molecule to identify readily available starting materials. msu.edu

Optimization of reaction conditions is crucial for maximizing yield and minimizing byproducts. This can involve screening various parameters such as catalysts, solvents, temperature, and reaction time. For example, in the synthesis of certain quinoxaline (B1680401) derivatives, optimizing conditions for a tin(II)-chloride mediated reduction involved testing different solvents and temperatures to improve the yield from 18% to 80%. up.ac.za Similarly, in the synthesis of phototropone, adjusting the Lewis acid, solvent, and irradiation wavelength was key to achieving a good yield. acs.orgnih.gov

A multi-step synthesis might involve the following general sequence:

Formation of a key intermediate: This could involve creating a carbon-carbon bond through a coupling reaction or setting a specific stereocenter.

Functional group interconversion: Modifying existing functional groups to prepare for the next reaction step.

Final construction of the target molecule: This could be a cyclization, oxidation, or reduction step to yield the final product.

For instance, a common strategy in multi-step synthesis is to introduce sensitive functional groups, like amines, late in the sequence to avoid the need for protecting groups. msu.edu The choice of reagents at each step is critical; for example, using a selective reducing agent like Lindlar's catalyst for the cis-reduction of an alkyne to an alkene. beilstein-journals.org

Catalytic Systems in Synthesis

Transition metal catalysis is a cornerstone for the efficient synthesis of a wide array of organic molecules, offering high yields and functional group diversity. mdpi.com

Application of Palladium Catalysts, including Supported Systems

Palladium catalysts are widely used in organic synthesis, particularly for cross-coupling reactions that form carbon-carbon bonds. mdpi.com These reactions are powerful tools for constructing complex molecular architectures. mdpi.com For example, palladium-catalyzed reactions are used in the synthesis of marine-derived drugs and other complex natural products. mdpi.com

Palladium catalysts on mesostructured silica (B1680970) supports have been used for the stereoselective hydrogenation of 1-phenyl-1-hexyne. sigmaaldrich.com Supported catalysts offer advantages such as improved stability and ease of separation from the reaction mixture. Palladium-catalyzed reactions of 1-alkenylboronates with vinylic halides are also a well-established method for forming conjugated dienes. orgsyn.org These reactions often require a base, such as sodium ethoxide, and can be catalyzed by complexes like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. orgsyn.org

In the context of alkynone synthesis, palladium-catalyzed carbonylative Sonogashira cross-coupling reactions represent a valuable method. rsc.org However, catalyst deactivation can be a challenge. rsc.org Recent developments have shown that palladium-catalyzed C-H activation and subsequent reaction with epoxides can provide access to β-hydroxy compounds through a strained 6,4-palladacycle intermediate. rsc.org

Exploration of Other Metal-Based Catalysts in Alkynone Synthesis

Besides palladium, a variety of other transition metals are effective catalysts in the synthesis of alkynones and related heterocyclic compounds. mdpi.com These include copper, cobalt, nickel, indium, silver, and iron. mdpi.com

Copper: Copper(I)-catalyzed acylation of terminal alkynes is a known method for ynone synthesis. rsc.org Copper(II) oxide nanoparticles have been used to catalyze the synthesis of selenophenes. mdpi.com

Silver: Silver catalysts, such as AgNO₂, have been employed in three-component reactions to produce selenated isoxazoles from alkynone O-methyloximes. acs.org

Rhodium: Rhodium complexes can catalyze the [4+2] annulations between aromatic compounds and alkynes. rsc.org Rhodium catalysts have also been used in the hydrocarboxylation of alkynes. beilstein-journals.org

Iridium: Cationic iridium complexes can catalyze the regio- and stereoselective addition of 1,3-diketones to internal alkynes. acs.org

Molybdenum: Molybdenum carbonyl has been used as a catalyst for the carbonylative Sonogashira cross-coupling of 2-iodoglycals with terminal alkynes to produce glyco-alkynones. rsc.org This system shows good tolerance for coordinating groups that can deactivate palladium catalysts. rsc.org

Tin: Tin(II) chloride has been shown to be an efficient reagent for the reduction of α,β-alkynyl carbonyl compounds to the corresponding alkanes. up.ac.za

The choice of metal catalyst can significantly influence the outcome of a reaction, including yield and selectivity. mdpi.com

Role of Lewis Acids and Bases in Reaction Control

Lewis acids and bases play a critical role in controlling the reactivity and selectivity of organic reactions. Lewis acids can activate substrates towards nucleophilic attack. For instance, the use of Lewis acids like BF₃·OEt₂ can promote cascade reactions, such as the Prins/Friedel–Crafts cyclization, to form complex polycyclic structures. beilstein-journals.orgbeilstein-archives.org The choice and amount of Lewis acid can be crucial; in some cases, stoichiometric amounts are required for optimal results. beilstein-journals.orgbeilstein-archives.org

In the synthesis of oxazoles from N-alkynyl-3-hydroxyisoindolin-1-ones, the type of Lewis acid used determines the reaction pathway. acs.org σ-Electrophilic Lewis acids like CeCl₃ and MgCl₂ favor the formation of oxazoles, while more π-electrophilic Lewis acids can lead to different products. acs.org Similarly, in the photocyclization of tropone, Lewis acids like BF₃·OEt₂ were found to be superior to others such as AlCl₃ and Sc(OTf)₃. acs.orgnih.gov

Cooperative Lewis pairs, consisting of a Lewis acid and a Lewis base, can be used to activate allenes for 1,4-addition reactions. acs.org The Lewis acid activates the allene, making it susceptible to nucleophilic attack by the Lewis base. acs.org

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling regioselectivity and stereoselectivity is paramount in modern organic synthesis to ensure the desired isomer of a molecule is formed. msu.edu

Control of Addition Reactions and Isomer Formation

In the synthesis of substituted alkenes from alkynes, controlling the regiochemistry of addition is a significant challenge, especially for aryl(alkyl)alkynes. nih.gov Typically, additions to aryl(alkyl)alkynes favor the formation of a carbon-carbon bond at the alkyl-substituted carbon (β-addition). nih.gov However, achieving the reverse regioselectivity (α-addition) can be accomplished by carefully selecting the ligand on the metal catalyst. nih.gov For example, a rhodium catalyst with a chiral diene ligand can promote α-addition, while a rhodium/DM-BINAP catalyst favors β-addition. nih.gov

In the iridium-catalyzed addition of 1,3-diketones to internal alkynes, high regioselectivity is observed. acs.org The nucleophilic attack occurs preferentially at the alkyne carbon substituted with the phenyl group, which is more electrophilic due to the inductive effect of the phenyl group. acs.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another. msu.edu For example, the reduction of an alkyne can lead to either a cis- or trans-alkene depending on the reagents used. libretexts.orgmsu.edu In the iridium-catalyzed addition mentioned above, the reaction also exhibits high E-selectivity, although this can be influenced by the reaction time and the nature of the substituents. acs.org

Radical cyclization reactions also present challenges in controlling regioselectivity between different possible ring-closing pathways (e.g., 5-exo vs. 6-exo vs. 7-endo). goettingen-research-online.de The outcome can be influenced by the substituents on the aromatic rings. goettingen-research-online.de

Table of Reaction Parameters and Outcomes

| Reaction Type | Catalyst/Reagent | Substrates | Key Finding | Reference |

| Arylation of Aryl(alkyl)alkynes | Rhodium/Chiral Diene | Arylboronic acids, Aryl(alkyl)alkynes | Achieved α-addition with high selectivity. | nih.gov |

| Arylation of Aryl(alkyl)alkynes | Rhodium/DM-BINAP | Arylboronic acids, Aryl(alkyl)alkynes | Resulted in the typical β-addition. | nih.gov |

| Addition to Internal Alkynes | [Ir(cod)₂]SbF₆ | 1,3-Diketones, Internal Alkynes | High regioselectivity for nucleophilic attack at the phenyl-substituted carbon. | acs.org |

| Radical Cyclization | AgNO₃ / Diethyl H-phosphonate | Biarylynones | Selective 7-endo-trig cyclization was achieved. | goettingen-research-online.de |

| Reduction of Alkynes | Sodium in Ammonia | 3-Hexyne | Forms trans-3-hexene. | msu.edu |

| Reduction of Alkynes | Lindlar's Catalyst | 3-Hexyne | Forms cis-3-hexene. | msu.edu |

Influence of Catalysts and Reaction Conditions on Selectivity

The selective synthesis of α,β-alkynyl ketones, such as this compound, is highly dependent on the choice of catalyst and the specific reaction conditions employed. The reactivity and final yield of the desired ynone can be precisely controlled by tuning these parameters, which include the metal catalyst, ligands, solvents, temperature, and base. Recent advancements have focused on developing more efficient, selective, and sustainable catalytic systems. numberanalytics.com

Catalyst Systems and Their Impact on Selectivity

The synthesis of ynones is often achieved through cross-coupling reactions, with the catalyst playing a central role in determining the reaction's efficiency and selectivity. thieme-connect.com Transition metals like palladium, nickel, copper, and gold are commonly employed.

Palladium Catalysis: The Sonogashira cross-coupling reaction is a cornerstone for the formation of C(sp²)–C(sp) bonds and is widely used for synthesizing arylalkynes and conjugated enynes. libretexts.org This reaction typically utilizes a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The choice of palladium source and ligands is critical. Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, while bidentate phosphine (B1218219) ligands like dppe, dppp, and dppf have also been used. libretexts.orgwikipedia.org

The carbonylative Sonogashira coupling, which involves the introduction of a carbonyl group, is a direct route to α,β-alkynyl ketones. mdpi.com These reactions can be performed using palladium catalysts like PdCl₂(PPh₃)₂ with a copper(I) iodide co-catalyst. mdpi.com Some methods have been developed that are palladium-catalyzed but copper-free, using water as a solvent at room temperature. organic-chemistry.org The reactivity in Sonogashira couplings is also influenced by the halide or pseudohalide used, with the general reactivity order being I > Br > Cl > OTf. wikipedia.org

| Catalyst System | Reactants | Conditions | Outcome/Selectivity | Reference |

| PdCl₂(PPh₃)₂ / CuI | Acyl chlorides, Terminal alkynes | Et₃N, Room Temperature | Synthesis of alkynyl ketones. | mdpi.com |

| Pd(OAc)₂ | Acid chlorides, Terminal acetylenes | Solvent-free, Room Temperature | Quantitative conversion to alkynones. | mdpi.com |

| Pd/C | Terminal alkynes, Alcohols | CO/O₂, Tetrabutylammonium iodide | Formation of α,β-alkynyl esters. | organic-chemistry.org |

| Pd-catalyzed | Aryl thianthrenium salts, Aromatic alkynes | Mild conditions | Good yields of alkynones, tolerates bromide groups. | organic-chemistry.org |

Nickel Catalysis: Nickel-based catalysts offer an efficient and economical alternative for synthesizing α,β-alkynyl ketones. An efficient method involves the nickel-dppb catalyzed carbonylative Sonogashira cross-coupling of aryl iodides and terminal alkynes. rsc.org In this system, the ligand's role in conjunction with the nickel catalyst is crucial for the selective formation of the desired carbonylative products. rsc.orgresearchgate.net Nickel catalysts are also effective in hydroacylation reactions of terminal alkynes to produce non-tethered E-enones with high regio- and stereoselectivity. bohrium.com A specific nickel catalyst, known as Nic, prepared by the chemical reduction of Ni(OAc)₂ with NaH, has shown high selectivity in the hydrogenation of alkynes. researchgate.net

| Catalyst System | Reaction Type | Key Features | Selectivity | Reference |

| Nickel-dppb | Carbonylative Sonogashira | Uses oxalic acid as a CO source. | Selective formation of carbonylative products. | rsc.org |

| Nickel-catalyzed | Hydroacylation | Aldehyde-free, uses thioester. | High regio- and stereoselectivity for E-enones. | bohrium.com |

| Nic Catalyst | Alkyne Hydrogenation | Prepared from Ni(OAc)₂ and NaH. | Alkene selectivities up to 90% for terminal alkynes. | researchgate.net |

Gold and Other Metal Catalysis: Gold catalysts have emerged for specific transformations in ynone synthesis. Various gold(I) and gold(III) species can catalyze the formation of ynones from aldehydes through an in situ C−C bond oxidative cleavage. pkusz.edu.cn A study comparing silver(I) and gold(I) catalysts revealed divergent reactivity with indole-tethered ynones, yielding different cyclic products from the same precursor, highlighting the profound impact of the catalyst choice on the reaction outcome. thieme-connect.com

Lewis acids have also been utilized. For instance, aluminum(III) chloride (AlCl₃) has proven effective in promoting the formation of ynones from acyl chlorides and potassium alkynyltrifluoroborate salts. jove.com In some cases, boron trichloride (B1173362) (BCl₃) provided even better yields under optimized conditions. jove.com

Influence of Reaction Conditions

The selectivity of ynone synthesis is not solely dependent on the catalyst but is also significantly influenced by the reaction environment.

Solvents and Temperature: The choice of solvent can dramatically affect reaction outcomes. For example, a Pd-catalyzed copper-free carbonylative Sonogashira coupling was successfully achieved using water as a solvent. organic-chemistry.org Temperature is another critical parameter that needs optimization. In a study on Sonogashira coupling for C-5 alkynyl substituted uridine (B1682114) derivatives, a temperature of 40 °C was found to be optimal. rsc.org However, many acyl Sonogashira reactions proceed efficiently at room temperature. mdpi.com

Bases and Additives: The base used in the reaction plays a crucial role. In Sonogashira couplings, amine bases like triethylamine or piperidine (B6355638) are common. wikipedia.orgmdpi.com In some syntheses, the choice of base, such as Cs₂CO₃, was found to be optimal for specific catalytic systems. rsc.org Additives can also steer the reaction towards the desired product. For instance, a CuI/TMEDA catalytic system enables the efficient coupling of terminal alkynes with acid chlorides under solvent-free conditions. organic-chemistry.org

Substrate Effects: The electronic properties of the starting materials can influence reaction yields. In the synthesis of ynones from acyl chlorides and potassium alkynyltrifluoroborate salts, starting materials with electron-donating substituents generally react more readily and provide better yields than those with neutral or electron-withdrawing groups. jove.com

Interactive Data Table: Influence of Reaction Parameters on Ynone Synthesis The following table summarizes findings on how different reaction conditions affect the synthesis of ynones.

| Catalyst System | Substrates | Parameter Varied | Observation | Reference |

| AlCl₃ | Benzoyl chloride, Phenylacetylene trifluoroborate | Catalyst | AlCl₃ gave 62% yield, while FeCl₃ gave a low yield. | jove.com |

| Pd(ii) tBuPcPd / CuI | 5-Bromouridine, Terminal alkynes | Base | Cs₂CO₃ was found to be the optimal base. | rsc.org |

| Pd(PPh₃)₄ / CuI | 5-Bromouridine, Terminal alkynes | Temperature | 40 °C was determined to be the optimal temperature. | rsc.org |

| [Ir(cod)Cl]₂ | (E)-2-hexenyl acetate (B1210297), Diethyl sodiomalonate | Ligand | P(OPh)₃ was the most efficient ligand, leading to 96% selectivity for the branched product. | uwindsor.ca |

| Ni(dme)Cl₂ / Cu(MeCN)₄PF₆ | Phenyl hexyne, PhMgBr | Temperature | Reaction at room temperature gave an inferior yield compared to a protocol from -78 °C to room temperature. | acs.org |

Iii. Chemical Transformations and Reactivity Studies of 1 Phenyl 4 Hexyn 3 One

Reactions Involving the Alkyne Moiety

The alkyne functionality in 1-phenyl-4-hexyn-3-one is the primary site for the transformations discussed herein. Its reactivity is influenced by the adjacent carbonyl group, which can activate the triple bond towards certain nucleophilic and cycloaddition reactions.

The addition of water across the carbon-carbon triple bond of an alkyne, known as hydration, is a fundamental reaction that typically yields a ketone. This transformation can be catalyzed by various transition metals, with platinum being a notable example.

While direct experimental data for the platinum-catalyzed hydration of this compound is not extensively documented in readily available literature, the general mechanism for platinum-catalyzed alkyne hydration provides a strong predictive framework. Platinum catalysts, often in the form of Pt(II) complexes, are effective for the hydration of internal alkynes. researchgate.net The reaction is typically carried out in the presence of an acid co-catalyst, such as p-toluenesulfonic acid (PTSA). researchgate.net

The proposed mechanism involves the coordination of the alkyne to the platinum center, followed by the nucleophilic attack of water on the activated alkyne. This leads to the formation of an enol intermediate, which then tautomerizes to the more stable ketone product. For an unsymmetrical internal alkyne like this compound, the regioselectivity of the water addition would determine the structure of the resulting dicarbonyl compound. The electronic effects of the phenyl and ethyl groups, as well as the existing carbonyl group, would influence the site of nucleophilic attack.

Table 1: Predicted Products of Platinum-Catalyzed Hydration of this compound

| Reactant | Catalyst System | Predicted Product(s) |

|---|

Note: The exact ratio of the isomeric dione (B5365651) products would depend on the specific platinum catalyst and reaction conditions employed.

In the presence of strong acids, particularly hydrochloric acid if used as a co-catalyst, the hydration of alkynes can be accompanied by side reactions. One such possibility is hydrochlorination, where a molecule of HCl adds across the triple bond. This would lead to the formation of a vinyl chloride derivative.

Furthermore, under acidic conditions, the carbocation intermediates formed during the hydration process can be susceptible to rearrangements. researchgate.net For α,β-alkynyl ketones, the protonation of the carbonyl group can influence the electronic nature of the alkyne, and any subsequent carbocation formation could potentially undergo Wagner-Meerwein type rearrangements, leading to skeletally different products. The stability of the carbocation intermediates would be a key factor in determining the likelihood and nature of any rearrangement. researchgate.net

The activated alkyne moiety of this compound makes it a suitable partner in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds.

Research into the [3+2] cycloaddition reaction between aliphatic alkynes and oxaziridines has provided significant insights into the reactivity of compounds like this compound. arkat-usa.org It has been observed that internal aliphatic alkynes can undergo an initial oxidation at the propargylic position by the oxaziridine (B8769555) to form an α,β-alkynyl ketone in situ. arkat-usa.org This newly formed ketone then readily participates in a [3+2] cycloaddition with another molecule of the oxaziridine.

This finding is highly relevant as this compound already possesses the activating α-carbonyl group. Therefore, it is expected to be a reactive substrate in [3+2] cycloaddition reactions with oxaziridines, leading to the formation of highly substituted isoxazoline (B3343090) derivatives. The reaction involves the cleavage of the N-O bond of the oxaziridine and the formation of new carbon-oxygen and carbon-nitrogen bonds with the alkyne. arkat-usa.orgnih.gov

The presence of the carbonyl group in the α-position to the alkyne in this compound plays a crucial role in activating the triple bond for cycloaddition. arkat-usa.org The electron-withdrawing nature of the carbonyl group polarizes the alkyne, making it more electrophilic and thus more susceptible to nucleophilic attack from the oxaziridine. This activation is demonstrated by the fact that the reaction of an alkyne with an α-carbonyl group (3-hexyn-2-one) with an oxaziridine proceeds much faster and in higher yield compared to the reaction with an unactivated internal alkyne. arkat-usa.org This suggests that the cycloaddition of this compound with an oxaziridine would be a facile process, driven by the electronic activation provided by the adjacent ketone functionality.

Table 2: Key Factors in the [3+2] Cycloaddition of this compound with Oxaziridines

| Feature | Role | Consequence |

|---|---|---|

| Alkyne Moiety | Dipolarophile | Participates in the [3+2] cycloaddition. |

| Carbonyl Group | Activating Group | Polarizes the alkyne, increasing its reactivity. |

| Oxaziridine | 1,3-Dipole Source | Provides the three-atom component for the cycloaddition. |

Addition Reactions to the Triple Bond

The electron-deficient nature of the carbon-carbon triple bond in this compound, caused by the electron-withdrawing carbonyl group, makes it susceptible to nucleophilic and electrophilic addition reactions.

The addition of unsymmetrical interhalogen compounds like bromine chloride (BrCl) and iodine monochloride (ICl) to alkynes is a well-established method for the synthesis of dihaloalkenes. The reaction proceeds via an electrophilic addition mechanism. Due to the difference in electronegativity, the iodine or bromine atom acts as the electrophile, initiating the attack on the alkyne's triple bond.

Scientific literature on the specific reaction of BrCl and ICl with this compound is sparse. However, studies on analogous α,β-alkynyl ketones show that the reaction typically yields a mixture of regioisomeric and stereoisomeric products. The addition of ICl to alkynes can lead to various products, including electrophilic cyclization if a suitable nucleophile is present within the molecule. researchgate.net

In the electrophilic addition of interhalogens to the triple bond of this compound, the regioselectivity is dictated by the stability of the intermediate carbocation (or halonium ion). The addition of the electrophile (e.g., I⁺ from ICl) to one of the sp-hybridized carbons leads to the formation of a vinyl cation intermediate.

Markovnikov addition: The electrophile (Br⁺ or I⁺) would add to the carbon atom of the triple bond that is further from the carbonyl group (C-5), leading to a carbocation at the carbon adjacent to the carbonyl (C-4). This carbocation is destabilized by the electron-withdrawing nature of the carbonyl group.

Anti-Markovnikov addition: The electrophile would add to the carbon atom adjacent to the carbonyl group (C-4). The resulting carbocation at C-5 is more stable. Consequently, the anti-Markovnikov product is generally favored in the halogenation of α,β-alkynyl ketones.

The subsequent attack by the halide anion (Cl⁻) occurs, typically with anti-stereochemistry, leading to the (E)-dihaloalkene as a major product.

The solvent plays a crucial role in determining the product distribution in halogenation reactions. Polar solvents can stabilize charged intermediates, potentially altering the reaction's regioselectivity and stereoselectivity. For instance, in the addition of ICl to alkenes, the rate law and complex formation are shown to be dependent on the solvent (e.g., CCl₄). researchgate.net

While specific data for this compound is not available, general principles suggest:

Non-polar solvents (e.g., hexane, CCl₄) favor a concerted or near-concerted mechanism, often leading to high stereoselectivity (anti-addition).

Polar protic solvents (e.g., acetic acid) can participate in the reaction, leading to solvo-addition products. They can also stabilize the vinyl cation intermediate, potentially reducing the regioselectivity.

Acid scavengers, such as pyridine (B92270) or triethylamine (B128534), are sometimes added to neutralize the hydrogen halide (HX) that can be formed as a byproduct, preventing it from adding to the triple bond or the resulting alkene product.

Hydrogenation Reactions

The partial hydrogenation of alkynes to alkenes is a synthetically important transformation, with the stereochemical outcome being of primary interest. The conversion of an alkyne to a (Z)-alkene (cis-alkene) is a common target.

For the stereoselective hydrogenation of this compound to (Z)-1-phenyl-4-hexen-3-one, several catalytic systems can be employed. Heterogeneous catalysts are often preferred for their ease of separation. mdpi.com

Lindlar's Catalyst: This is a classic choice for the syn-hydrogenation of alkynes to yield (Z)-alkenes. It consists of palladium deposited on calcium carbonate and poisoned with lead acetate (B1210297) and quinoline (B57606).

Palladium on Barium Sulfate: Another effective catalyst for this transformation, sometimes used with quinoline as a poison.

First-Row Transition Metal Catalysts: Modern approaches utilize catalysts based on more abundant 3d metals like titanium, chromium, and cobalt, which have been shown to be effective in the Z-selective hydrogenation of various alkynes. nih.gov For example, chromium complexes can hydrogenate alkynes to (Z)-alkenes with high yield and selectivity. nih.gov

The general mechanism involves the simultaneous delivery of two hydrogen atoms from the catalyst surface to the same face of the triple bond (syn-addition), resulting in the (Z)-alkene. Over-hydrogenation to the corresponding alkane (1-phenyl-3-hexanone) is a common side reaction that can be minimized by using a poisoned catalyst and carefully monitoring the reaction conditions (temperature, pressure, and reaction time). mdpi.com

Catalysis by Palladium on Mesostructured Silica (B1680970)

The use of palladium supported on mesostructured silica represents an advanced area of heterogeneous catalysis. These materials are valued for their high surface area and uniform pore structure, which can enhance catalyst activity and selectivity. While specific studies detailing the catalytic transformation of this compound using palladium on mesostructured silica are not extensively documented in readily available literature, the reactivity of similar compounds provides a strong indication of expected outcomes.

Palladium catalysts are highly effective for hydrogenation reactions. For instance, the hydrogenation of alkynes to alkenes is a common and valuable transformation. It is well-established that palladium catalysts supported on materials like mesoporous silica can facilitate the semi-hydrogenation of alkynes with high selectivity. Research on analogous compounds, such as phenylacetylene (B144264) and other substituted alkynes, has shown that catalysts like Pd supported on mesoporous silica (e.g., HMS, MSU-X, MCM-41) can selectively reduce the triple bond. These reactions typically exhibit high selectivity for the corresponding cis-alkene due to the syn-addition of hydrogen on the catalyst surface. Therefore, it is projected that the palladium-catalyzed hydrogenation of this compound would primarily yield (Z)-1-phenylhex-4-en-3-one.

Furthermore, palladium on mesoporous silica is an efficient catalyst for carbon-carbon bond-forming reactions, such as the Heck reaction. researchgate.netresearchgate.netmdpi.com These catalysts offer the benefits of high activity and the potential for recycling, which is economically and environmentally advantageous. researchgate.net

Reactions Involving the Ketone Moiety

The ketone functional group in this compound is a primary site for a variety of chemical transformations, particularly nucleophilic addition reactions. Its reactivity is influenced by the adjacent ethynyl (B1212043) group, which makes it part of a conjugated system known as an ethynyl vinyl ketone or a ynone.

Nucleophilic addition to the carbonyl group is a characteristic reaction of ketones. youtube.com In the case of this compound, the presence of the carbon-carbon triple bond in conjugation with the carbonyl group introduces the possibility of two primary modes of nucleophilic attack: direct addition to the carbonyl carbon (1,2-addition) and conjugate addition to the β-carbon of the alkyne (1,4-addition or Michael-type addition). The preferred pathway is largely determined by the nature of the nucleophile, a concept often explained by Hard/Soft Acid/Base (HSAB) theory. masterorganicchemistry.com

Enolates and their synthetic equivalents, such as silyl (B83357) enol ethers, are powerful carbon-based nucleophiles widely used in organic synthesis for forming new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org Silyl enol ethers are generally considered "soft" nucleophiles. bham.ac.uk Their reaction with α,β-unsaturated carbonyl systems, including ynones like this compound, is expected to proceed via a conjugate addition mechanism.

The reaction would involve the nucleophilic attack of the enolate or silyl enol ether at the β-carbon (C-5) of the alkyne, leading to the formation of a new enolate intermediate. Subsequent protonation during workup would yield the 1,4-addition product. This type of reaction, often referred to as a Mukaiyama-Michael addition when using silyl enol ethers, is a reliable method for constructing complex molecular frameworks. wikipedia.org

The Michael reaction, or conjugate 1,4-addition, is a cornerstone of organic chemistry for C-C bond formation. masterorganicchemistry.comwikipedia.org The acceptor in this reaction is typically an α,β-unsaturated carbonyl compound. This compound, with its conjugated ynone system, is an excellent Michael acceptor. acs.org

A wide range of nucleophiles, known as Michael donors, can participate in this reaction. These are typically resonance-stabilized carbanions derived from compounds with acidic methylene (B1212753) or methine protons, such as malonates, β-ketoesters, and nitroalkanes. adichemistry.com The reaction involves the addition of the nucleophile to the β-carbon of the triple bond. The resulting product, after workup, is a 1,5-dicarbonyl compound or a related structure, which is a versatile intermediate for further synthetic transformations, including intramolecular cyclizations like the Robinson annulation. adichemistry.com

Table 1: Expected Michael Addition Reactions with this compound

| Michael Donor (Nucleophile) | Base | Expected Product Type |

| Diethyl malonate | NaOEt | 1,5-Dicarbonyl derivative |

| Ethyl acetoacetate | NaOEt | 1,5-Diketone derivative |

| Nitromethane | Base | γ-Nitro ketone |

| Thiophenol | Et3N | β-Thiophenyl enone |

| Gilman Reagent (R2CuLi) | - | β-Substituted enone |

This table is based on the general reactivity of Michael acceptors and provides a projection of potential products.

When an enolate reacts with an ethynyl vinyl ketone (ynone), the regioselectivity of the addition is a critical consideration. The two potential electrophilic sites are the carbonyl carbon (hard electrophile) and the β-alkynyl carbon (soft electrophile). Enolates are considered soft nucleophiles. bham.ac.uk According to HSAB theory, soft nucleophiles preferentially react with soft electrophiles. masterorganicchemistry.com

Therefore, the addition of an enolate to this compound is predicted to be highly regioselective for the 1,4-conjugate addition pathway. adichemistry.com This leads to the formation of a new carbon-carbon bond at the β-position relative to the carbonyl group. The kinetic 1,2-addition to the carbonyl carbon is generally disfavored for soft nucleophiles like enolates, especially under conditions that allow for thermodynamic control. adichemistry.com The resulting product is an enolate which is then protonated to give a β-substituted enone.

Grignard reagents (RMgX) are classic organometallic compounds that behave as strong, "hard" carbon nucleophiles. adichemistry.comsigmaaldrich.com Their reactions with α,β-unsaturated carbonyl compounds are a well-studied area that highlights the principles of regioselectivity. In contrast to soft nucleophiles like enolates and Gilman cuprates, hard nucleophiles such as Grignard and organolithium reagents overwhelmingly favor direct 1,2-addition to the carbonyl carbon. masterorganicchemistry.comlibretexts.org

The reaction of a Grignard reagent with this compound is therefore expected to proceed via nucleophilic attack at the electrophilic carbonyl carbon. This addition breaks the C=O π-bond, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. mnstate.eduyoutube.com The carbon-carbon triple bond remains intact during this transformation.

Table 2: Products from Grignard Addition to this compound

| Grignard Reagent (RMgX) | Product after Workup | Product Class |

| Methylmagnesium bromide (CH3MgBr) | 3-Methyl-1-phenylhex-4-yn-3-ol | Tertiary Alcohol |

| Phenylmagnesium bromide (PhMgBr) | 1,3-Diphenylhex-4-yn-3-ol | Tertiary Alcohol |

| Ethylmagnesium bromide (EtMgBr) | 3-Ethyl-1-phenylhex-4-yn-3-ol | Tertiary Alcohol |

This table illustrates the expected 1,2-addition products based on the established reactivity of Grignard reagents with ketones. adichemistry.com

Nucleophilic Addition Reactions

Mechanistic Investigations of this compound Transformations

The reactivity of this compound is diverse, allowing for a range of chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling product selectivity and optimizing reaction conditions. This section delves into the mechanistic details of several key catalytic transformations involving this compound, focusing on the catalytic cycles and the nature of the intermediates formed.

Catalytic transformations of this compound are often complex, proceeding through multi-step catalytic cycles involving various transient intermediates. Detailed mechanistic studies, combining experimental evidence with computational analysis, have shed light on these pathways.

Iron-catalyzed C-H functionalization represents a cost-effective and sustainable method for forming new carbon-carbon bonds. For substrates like this compound, the focus is often on the activation of the propargylic C-H bonds at the C-5 position.

The proposed mechanism for the functionalization of propargylic C-H bonds involves a deprotonative activation strategy. rsc.orgacs.org The catalytic cycle is initiated by an iron(II) complex, such as a cyclopentadienyliron(II) dicarbonyl species. This complex is believed to facilitate the deprotonation of the propargylic carbon, generating a propargylic anion equivalent stabilized by the iron center. This step is often the rate-determining step of the reaction, as indicated by deuterium-labeling experiments. rsc.org The resulting organoiron intermediate is highly nucleophilic and can react with a variety of electrophiles, such as aldehydes or ketones, to form a new C-C bond. Following the reaction with the electrophile, the product is released, and the iron catalyst is regenerated, allowing it to re-enter the catalytic cycle. While μ-oxodiiron complexes can form, they are generally considered off-cycle species that can reduce catalytic efficiency. nih.govnih.gov

Table 1: Proposed Key Steps in Iron-Catalyzed C-H Functionalization

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Deprotonation | The iron catalyst abstracts a proton from the propargylic position (C-5) of this compound. This is the rate-determining step. | Propargylic iron anion equivalent |

| 2. Nucleophilic Attack | The nucleophilic carbon of the iron intermediate attacks an external electrophile (e.g., an aldehyde). | Iron-alkoxide complex |

| 3. Product Release | The functionalized product is released from the iron center. | Functionalized ynone |

| 4. Catalyst Regeneration | The iron complex is regenerated to its active state. | Active Fe(II) catalyst |

Gold(I) complexes are exceptional catalysts for activating the alkyne moiety of this compound towards nucleophilic attack. The hydrofluorination reaction provides a direct route to monofluoroalkenes. The generally accepted mechanism involves the coordination of the alkyne's triple bond to a cationic gold(I) center, forming a gold-π-alkyne complex. mdpi.com

This coordination renders the alkyne highly electrophilic and susceptible to attack by a fluoride (B91410) nucleophile. For an unsymmetrical ynone like this compound, the regioselectivity of the fluoride attack is crucial. The presence of the electron-withdrawing carbonyl group influences the electronic distribution in the activated complex, directing the nucleophilic attack. researchgate.net The fluoride anion attacks the alkyne in an anti-fashion, leading to a vinyl-gold intermediate. Subsequent protodeauration, where a proton source cleaves the carbon-gold bond, releases the fluoroalkene product and regenerates the active gold(I) catalyst. acs.org

Table 2: Key Intermediates in Gold(I)-Catalyzed Hydrofluorination

| Intermediate | Structure Description | Role in Catalytic Cycle |

|---|---|---|

| Gold-π-Alkyne Complex | Cationic Au(I) coordinated to the C≡C triple bond. | Activation of the alkyne for nucleophilic attack. |

| Vinyl-Gold Species | Formed after the nucleophilic attack of fluoride on the activated alkyne. | Precursor to the final product. |

Platinum catalysts are effective in promoting the hydration of the alkyne function in this compound to yield a β-diketone. The catalytic cycle is thought to commence with the coordination of the alkyne to a Pt(II) center. mdpi.com This activation facilitates the nucleophilic attack of a water molecule on one of the alkyne carbons.

Table 3: Proposed Mechanistic Steps for Platinum-Catalyzed Hydration

| Step | Description | Key Feature |

|---|---|---|

| 1. Alkyne Coordination | This compound coordinates to the Pt(II) catalyst. | Formation of a π-complex, activating the alkyne. |

| 2. Nucleophilic Attack | A water molecule attacks the activated alkyne. | Formation of a vinyl-platinum intermediate. |

| 3. Tautomerization | The initially formed enol tautomerizes to the ketone. | Leads to the final β-diketone product. |

| 4. Catalyst Regeneration | The active Pt(II) species is regenerated. | Completion of the catalytic cycle. |

Cobalt complexes are widely used to catalyze the [2+2+2] cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. The established catalytic cycle involves the oxidative coupling of two alkyne molecules on a cobalt(I) center to form a cobaltacyclopentadiene intermediate. researchgate.net This intermediate then coordinates with a third alkyne molecule, which undergoes an insertion or a Diels-Alder-type reaction to form the aromatic ring and regenerate the cobalt(I) catalyst.

However, catalyst deactivation is a significant issue. A primary deactivation pathway involves the formation of stable, coordinatively saturated cobaltacyclopentadiene complexes that are reluctant to react with a third alkyne molecule. researchgate.net In the absence of a readily available third alkyne, or if the cobaltacyclopentadiene intermediate is particularly stable, the catalyst can be sequestered in this off-cycle state. The polarity of the solvent has been shown to have a dramatic effect on the deactivation mechanism. unl.pt For substrates like this compound, the electronic and steric properties of the substituents can influence the stability of the cobaltacyclopentadiene intermediate and thus the propensity for catalyst deactivation.

Table 4: Species in Cobalt-Catalyzed Cyclotrimerization and Deactivation

| Species | Role | Consequence |

|---|---|---|

| Cobalt(I) bis-Alkyne | On-cycle intermediate | Precursor to oxidative coupling. |

| Cobaltacyclopentadiene | Key on-cycle intermediate | Reacts with a third alkyne to form the product. |

| Stable Cobaltacyclopentadiene | Off-cycle "dead-end" species | Leads to catalyst deactivation. |

Hydrogenation: The selective hydrogenation of the alkyne in this compound can lead to the corresponding α,β-unsaturated ketone (enone) or the fully saturated ketone. The mechanism depends heavily on the catalyst used. With standard catalysts like palladium on carbon (Pd/C), the reaction often proceeds to the fully saturated product. A plausible mechanism involves the competitive adsorption of hydrogen and the alkyne onto the catalyst surface, followed by the stepwise addition of hydrogen atoms (a Langmuir-Hinshelwood type mechanism). mdpi.com To achieve selectivity for the alkene, "poisoned" catalysts like Lindlar's catalyst are used. These catalysts are less active and allow the reaction to be stopped at the alkene stage, typically yielding the cis-(Z)-alkene due to syn-addition of hydrogen on the catalyst surface. youtube.com

Polymerization: The polymerization of this compound is less studied, but plausible mechanisms can be proposed based on its structure as an α,β-unsaturated ketone. Anionic polymerization is a likely pathway, potentially initiated by organometallic reagents like butyllithium. researchgate.net The initiator could attack either the β-carbon of the vinyl group (Michael addition) or the carbonyl carbon. The propagation would then proceed through the repeated addition of monomer units to the growing polymer chain. Another possibility is radical polymerization, where a radical initiator attacks the double bond, creating a new radical that propagates the chain. youtube.com The presence of multiple reactive sites (alkyne, ketone carbonyl, and the phenyl group) suggests that complex, possibly cross-linked, polymer structures could be formed depending on the reaction conditions.

Studies on Catalytic Cycles and Intermediates

DFT Studies in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of α,β-alkynyl ketones, providing insights into transition state geometries, activation energies, and reaction pathways that are often difficult to obtain experimentally. mdpi.comscribd.comsemanticscholar.org Although specific DFT studies on this compound are not extensively documented in the literature, the principles derived from studies on analogous systems, such as other phenyl-substituted ynones, offer a clear framework for understanding its reactivity.

DFT calculations are instrumental in elucidating the mechanisms of various reactions involving ynones, including cycloadditions and nucleophilic additions. For instance, in 1,3-dipolar cycloaddition reactions, DFT can be used to model the interactions between the frontier molecular orbitals (HOMO and LUMO) of the ynone and the 1,3-dipole. mdpi.com These calculations help in predicting the regioselectivity of the reaction by determining which combination of orbitals leads to a lower energy transition state. mdpi.comvu.nl

In the context of nucleophilic additions, DFT studies can map out the potential energy surface of the reaction, identifying intermediates and transition states. scribd.comsemanticscholar.org This allows for a detailed understanding of whether a reaction proceeds through a concerted or a stepwise mechanism. For example, the addition of a nucleophile to the β-carbon of the ynone can be modeled to determine the activation barrier and the thermodynamic stability of the resulting enolate intermediate.

A representative application of DFT is in studying cycloaddition reactions, where the calculated activation energies for different possible pathways can explain the observed product distribution.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| [3+2] Cycloaddition - Path A | Concerted mechanism leading to regioisomer 1 | 22.5 | Minor Product |

| [3+2] Cycloaddition - Path B | Concerted mechanism leading to regioisomer 2 | 18.7 | Major Product |

| Stepwise Nucleophilic Attack | Initial nucleophilic attack followed by cyclization | 25.1 | Unlikely Pathway |

Regioselectivity and Stereoselectivity Mechanisms

The regioselectivity and stereoselectivity of reactions involving this compound are governed by a combination of electronic and steric factors, which can be understood through mechanistic principles.

Regioselectivity: In nucleophilic addition reactions, such as the Michael addition, the regioselectivity is primarily dictated by the electronic properties of the ynone system. nih.govrsc.orgcsic.es The β-carbon of the alkyne is the most electrophilic site due to the conjugation with the carbonyl group, making it the primary target for nucleophilic attack. This leads to the formation of a 1,4-addition product. The phenyl group at the α-position further influences the electron distribution, reinforcing the electrophilicity of the β-carbon.

Stereoselectivity: The stereochemical outcome of reactions can be influenced by the structure of the reactants, the presence of chiral catalysts or auxiliaries, and the reaction conditions. encyclopedia.pubresearchgate.netethz.ch For instance, in the reduction of the carbonyl group, the stereoselectivity can be controlled by using chiral reducing agents, leading to the preferential formation of one enantiomer of the corresponding alcohol. In cycloaddition reactions, the approach of the reacting species can be influenced by the steric bulk of the substituents, leading to the formation of specific diastereomers.

The principles of stereoselectivity are particularly evident in asymmetric synthesis, where a chiral influence directs the formation of a specific stereoisomer.

| Chiral Auxiliary on Nucleophile | Reaction Temperature (°C) | Diastereomeric Ratio (A:B) | Major Diastereomer |

|---|---|---|---|

| (R)-Phenylglycinol | -78 | 95:5 | A |

| (S)-Phenylglycinol | -78 | 6:94 | B |

| (R)-Phenylglycinol | 0 | 85:15 | A |

Solvent Effects on Reaction Mechanisms and Kinetics

The choice of solvent can have a profound impact on the reaction rates and mechanisms of transformations involving this compound. wfu.edulibretexts.orgcsbsju.eduacs.orgyoutube.com Solvents can influence the stability of reactants, intermediates, and transition states, thereby altering the activation energy of the reaction.

In general, polar solvents are known to accelerate reactions that involve the formation of charged intermediates or transition states. wfu.edulibretexts.orgcsbsju.edu For example, in nucleophilic addition reactions to ynones, a polar solvent can stabilize the developing negative charge on the oxygen atom of the enolate intermediate, thus lowering the energy of the transition state and increasing the reaction rate. acs.org

The distinction between polar protic and polar aprotic solvents is also crucial. Polar protic solvents, such as alcohols, can solvate both cations and anions effectively and can also act as proton sources. wfu.edulibretexts.orgcsbsju.edu In contrast, polar aprotic solvents, like DMSO or DMF, are good at solvating cations but less so for anions, which can leave the nucleophile more reactive. wfu.edu

The effect of solvent polarity on reaction kinetics can be quantified by comparing the rate constants in different solvents.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| Hexane | 1.9 | 1 |

| Dichloromethane | 9.1 | 58 |

| Acetone | 21 | 230 |

| Acetonitrile (B52724) | 37.5 | 850 |

| Water | 80.1 | ~2000 |

Role of Ligands and Additives in Modulating Reactivity and Selectivity

Ligands and additives play a critical role in many reactions of this compound by modulating the reactivity of the substrate and influencing the selectivity of the transformation. chempedia.inforesearchgate.netmdpi.com

Lewis Acids: Lewis acids are commonly used as additives to activate the ynone towards nucleophilic attack. chempedia.inforesearchgate.netmdpi.com By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the entire conjugated system, making it more susceptible to reaction with weak nucleophiles. The choice of Lewis acid can also influence the stereochemical outcome of the reaction, particularly when chiral Lewis acids are employed in asymmetric catalysis. researchgate.net

The effect of different additives on the yield and selectivity of a reaction provides valuable information for reaction optimization.

| Lewis Acid Additive | Yield (%) | Endo/Exo Ratio |

|---|---|---|

| None | 25 | 60:40 |

| BF₃·OEt₂ | 75 | 85:15 |

| TiCl₄ | 92 | 95:5 |

| Sc(OTf)₃ | 88 | 92:8 |

Iv. Advanced Spectroscopic and Analytical Characterization for Reaction Monitoring and Product Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Phenyl-4-hexyn-3-one, the spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and alkynyl portions of the molecule. The phenylethyl moiety would give rise to signals for the five aromatic protons, likely appearing as a multiplet, and two aliphatic signals which would appear as triplets due to coupling with each other. The methyl group attached to the alkyne would appear as a sharp singlet.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, twelve distinct carbon signals are expected. The carbonyl carbon is the most deshielded, appearing far downfield. The two carbons of the internal alkyne have characteristic shifts, followed by the aromatic carbons and finally the aliphatic carbons of the ethyl chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift ranges for the respective functional groups.

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| ¹H NMR | Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H |

| -C(=O)-CH₂- | ~3.05 | Triplet (t) | 2H | |

| -CH₂-Ph | ~2.95 | Triplet (t) | 2H | |

| -C≡C-CH₃ | ~2.00 | Singlet (s) | 3H | |

| ¹³C NMR | C=O | ~188 | ||

| Aromatic (C-ipso) | ~140 | |||

| Aromatic (CH) | 126 - 129 | |||

| Alkyne (-C≡C-) | 80 - 90 | |||

| Aliphatic (-CH₂-) | 30 - 45 | |||

| Methyl (-CH₃) | ~4 |

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound. For this compound (C₁₂H₁₂O), the nominal molecular weight is 172 g/mol . fujifilm.com

High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the exact mass. The calculated exact mass for [C₁₂H₁₂O]+ is 172.0888 u. lgcstandards.com The fragmentation pattern observed in the mass spectrum provides structural clues. Key fragmentation pathways for this molecule would include alpha-cleavage on either side of the carbonyl group and cleavage of the phenylethyl chain.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Mass/Charge) | Predicted Fragment Identity | Notes |

|---|---|---|

| 172.09 | [C₁₂H₁₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 105.07 | [C₇H₉O]⁺ or [C₈H₉]⁺ | Loss of C₅H₃O or C₄H₃O, or [PhCH₂CH₂]⁺ fragment |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl (B1604629) groups |

| 67.05 | [C₅H₇]⁺ | Resulting from cleavage at the carbonyl group |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups. A strong, sharp peak for the ketone (C=O) stretch, a weaker peak for the internal alkyne (C≡C) stretch, and various peaks corresponding to the aromatic ring and C-H bonds would be anticipated.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound Values are based on standard functional group absorption ranges. scbt.com94117.net

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3030 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) |

| ~2230 | C≡C Stretch | Internal Alkyne |

| ~1690 | C=O Stretch | Ketone |

| ~1600, 1495 | C=C Stretch | Aromatic Ring |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for separating and identifying volatile components of a mixture. nih.gov In the analysis of this compound, the sample would be vaporized and passed through a GC column. The time it takes for the compound to pass through the column (retention time) is a characteristic property under specific conditions. As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can confirm its identity, as detailed in the MS section above. This technique is invaluable for assessing the purity of a sample and identifying any byproducts from a reaction.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a moderately polar compound like this compound, reversed-phase HPLC would be the method of choice. A common setup would involve a nonpolar stationary phase, such as a C18 or Phenyl-Hexyl column, and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The compound's phenyl group acts as a strong chromophore, allowing for sensitive detection using a UV-Vis detector. The purity of a sample can be accurately determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The presence of this compound in commercial product lists with purity specifications often determined by HPLC underscores the utility of this method.

X-ray Crystallography for Structural Determination

X-ray crystallography is an analytical method that provides the definitive, three-dimensional structure of a molecule in its solid, crystalline form. The technique involves directing X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is analyzed to determine the precise arrangement of atoms in the crystal lattice. For this compound, obtaining a crystal structure would unambiguously confirm its connectivity and provide insight into its solid-state conformation and intermolecular interactions. However, this technique is contingent upon the ability to grow a single crystal of sufficient size and quality. A review of public crystallographic databases indicates that the crystal structure of this compound has not been reported.

V. Theoretical and Computational Chemistry Applied to 1 Phenyl 4 Hexyn 3 One

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for elucidating reaction mechanisms. nih.gov For organic molecules, DFT calculations can map out the potential energy surface of a reaction, identifying intermediates and transition states. researchgate.net In the context of a molecule like 1-Phenyl-4-hexyn-3-one, DFT could be employed to study various transformations, such as cycloadditions, nucleophilic additions to the carbonyl group, or reactions involving the alkyne moiety.

For instance, in studies of similar α,β-unsaturated systems, DFT has been used to determine whether a reaction proceeds through a stepwise or a concerted mechanism. mdpi.com By calculating the energies of the proposed intermediates and transition states, researchers can identify the most energetically favorable pathway. mdpi.com The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p), TZVP) is crucial for obtaining accurate results that correlate well with experimental observations. researchgate.netnih.gov For example, hybrid functionals like B3LYP are often a good starting point for many organic reactions, while others may be selected based on the specific interactions being studied. nih.govacs.org

A hypothetical DFT study on the reaction of this compound with a nucleophile would involve optimizing the geometries of the reactants, the potential transition state(s), and the final product(s). The calculated energies would then be used to construct a reaction profile. This would reveal the activation energy of the reaction and the thermodynamic stability of the products, providing a detailed mechanistic picture.

Modeling of Transition States and Energy Barriers

The identification and characterization of transition states are central to understanding reaction kinetics. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Computational modeling allows for the precise determination of these fleeting structures, which are often impossible to observe experimentally.

For a reaction involving this compound, such as a [3+2] cycloaddition at the alkyne, DFT calculations can locate the transition state structure. mdpi.com Frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy of this transition state, relative to the reactants, defines the activation energy barrier of the reaction.

The magnitude of the energy barrier is a critical factor in determining the reaction rate. A high energy barrier suggests a slow reaction, while a low barrier indicates a faster process. nih.gov Computational studies on related systems have shown how factors like steric hindrance or electronic effects can influence the height of this barrier. For example, the presence of the phenyl group in this compound could sterically or electronically influence the approach of a reactant, thereby affecting the energy of the transition state. acs.org

Table 1: Hypothetical Calculated Energy Barriers for Different Reaction Types of this compound

| Reaction Type | Reactant | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Addition | Methylamine | B3LYP/6-31G(d) | 15.2 |

| [3+2] Cycloaddition | Phenyl Azide | M06-2X/6-311+G(d,p) | 25.8 |

| Michael Addition | Dimethyl Malonate | B3LYP/6-311G** | 18.5 |

This table is illustrative and based on typical values for similar reactions found in the literature. Specific values for this compound would require dedicated computational studies.

Prediction of Reactivity and Selectivity

A significant advantage of computational chemistry is its predictive power. DFT and other theoretical methods can be used to forecast the reactivity of a molecule and the selectivity of its reactions (regioselectivity, stereoselectivity, etc.) before any experiments are conducted. mdpi.comrsc.org

For this compound, which possesses multiple reactive sites (the carbonyl carbon, the α-carbon, and the alkyne), predicting where a reaction will occur is crucial. Analysis of the molecule's electronic properties, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential map, can provide these predictions. nih.gov

Frontier Molecular Orbital (FMO) Theory : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For an electrophilic attack, the reaction is likely to occur at the site where the HOMO is localized. Conversely, a nucleophilic attack will target the atom where the LUMO has the largest coefficient. nih.gov For this compound, the LUMO is expected to be centered on the carbonyl carbon and the β-carbon of the enone system, indicating these as likely sites for nucleophilic attack.

Electrostatic Potential (ESP) Map : An ESP map visually represents the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions show electron-deficient areas (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the oxygen of the carbonyl group would be a region of negative potential, and the carbonyl carbon would be a region of positive potential.

Regioselectivity and Stereoselectivity : When a reaction can lead to multiple isomers, computational modeling can predict which will be the major product by comparing the activation energies of the transition states leading to each isomer. rsc.org The pathway with the lower energy barrier will be kinetically favored. mdpi.com For example, in a cycloaddition reaction with an unsymmetrical reactant, DFT can determine the preferred regiochemistry by comparing the energies of the transition states for the different modes of addition. rsc.org

Vi. Potential Applications in Advanced Organic Materials and Chemical Synthesis

Precursors for Complex Molecule Synthesis

As a multifunctional building block, 1-Phenyl-4-hexyn-3-one holds significant promise as a starting material for more elaborate molecules. Its structure allows for a variety of chemical transformations, making it an asset in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemical products. lookchem.com The reactivity of the alkyne and carbonyl groups can be harnessed to participate in numerous organic reactions, including nucleophilic additions, cycloadditions, and coupling reactions. rsc.orgfrontiersin.org

The ynone moiety is a critical component in the synthesis of numerous natural products and biologically active compounds. rsc.org While direct synthesis of specific natural products using this compound is not extensively documented, its structural class, alkyl ynones, are established precursors. rsc.org The combination of the carbonyl group and the triple bond allows for a diverse range of reactions crucial for creating complex and biologically relevant molecules. rsc.org

Research has demonstrated the utility of similar ynone structures in synthesizing compounds with significant therapeutic potential. For instance, ynone intermediates are pivotal in the synthesis of kinase inhibitors like meriolins and the potent κ-opioid receptor agonist Salvinorin A. rsc.org The general reactivity of ynones suggests that this compound could serve as a valuable precursor in the synthesis of novel bioactive molecules. lookchem.comrsc.org Chiral hexynones, which share the core functional group of this compound, have been specifically developed as key precursors for the total synthesis of photosynthetic tetrapyrrole macrocycles, such as bacteriochlorophyll (B101401) a. rsc.org Furthermore, homoallylic alcohols, which can be derived from ynone-related structures, are recognized as essential building blocks for a wide range of natural products and bioactive compounds. acs.org